6-Bromoquinoline-8-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53971-60-1 |
|---|---|
Molecular Formula |
C9H6BrNO3S |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
6-bromoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6BrNO3S/c10-7-4-6-2-1-3-11-9(6)8(5-7)15(12,13)14/h1-5H,(H,12,13,14) |
InChI Key |
TUTAEHWJBZLAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)O)Br |
Origin of Product |
United States |
Chemical Reactivity and Functionalization Pathways of 6 Bromoquinoline 8 Sulfonic Acid Systems
Electrophilic Aromatic Substitution Reactions on Bromoquinoline Systems
The quinoline (B57606) ring system is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the existing substituents, which can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.
Regioselective Nitration Reactions and Formation of Nitroquinoline Derivatives
Nitration of bromoquinoline systems is a key step in the synthesis of various derivatives. The reaction of 6-bromoquinoline (B19933) with a mixture of nitric and sulfuric acid at low temperatures leads to the formation of 6-bromo-5-nitroquinoline. semanticscholar.org The electron-withdrawing nature of the nitro group enhances the electrophilicity of the quinoline ring, which can facilitate further substitution reactions. evitachem.com The position of nitration is influenced by the reaction conditions and the presence of other substituents. For instance, the nitration of 6-bromoquinoline-1-oxide with a mixture of nitric and sulfuric acid yields a mixture of 5-nitro-6-bromoquinoline-1-oxide and 4-nitro-6-bromoquinoline-1-oxide. semanticscholar.org Theoretical studies on the nitration of tetrahydroquinoline and its N-protected derivatives have shown that total regioselectivity for nitration at the 6-position can be achieved under specific conditions. researchgate.net
| Starting Material | Reagents and Conditions | Product(s) | Yield(s) |
| 6-Bromoquinoline | H₂SO₄, HNO₃, -5°C to 0°C | 6-Bromo-5-nitroquinoline | - |
| 6-Bromoquinoline-1-oxide | H₂SO₄, HNO₃, 0°C, 4h | 5-Nitro-6-bromoquinoline-1-oxide, 4-Nitro-6-bromoquinoline-1-oxide | 57%, 29% |
| N-trifluoroacetyl-THQ | Nitrating agent, -25°C, 30 min | 6-Nitro-N-trifluoroacetyl-THQ | Total regioselectivity |
Nucleophilic Substitution Aromatic (SNAr) Reactions
The presence of electron-withdrawing groups, such as a nitro group, on the quinoline ring activates it towards nucleophilic aromatic substitution (SNA_r). This allows for the displacement of leaving groups, like halides, by various nucleophiles.
Conversion of Brominated Nitroquinoline Derivatives to Substituted Aminoquinolines and Cyclic Amines
Brominated nitroquinoline derivatives serve as valuable precursors for the synthesis of aminoquinolines. The nitro group activates the ring, facilitating the nucleophilic displacement of the bromine atom by amines. For example, the reaction of 4-chloro-8-nitroquinoline (B1348196) with 9H-carbazole results in the substitution of the chlorine atom, demonstrating the susceptibility of activated haloquinolines to S_NAr reactions. nih.gov The reduction of the nitro group in nitroquinolines can be readily achieved using reagents like iron powder in acetic acid or zinc dust with ammonium (B1175870) chloride to yield the corresponding aminoquinolines. semanticscholar.org This method is compatible with various functional groups, including halogens. nih.gov
Furthermore, the reaction of 4,7-dichloroquinoline (B193633) with o-(diethylaminomethyl)-benzylamine in the presence of a base leads to the formation of a substituted aminoquinoline, highlighting the utility of S_NAr reactions in building complex molecular architectures. plos.org The reaction of halogenoalkanes with excess ammonia (B1221849) dissolved in ethanol (B145695) under heat is a classic example of nucleophilic substitution to form primary amines. youtube.com However, these reactions can sometimes lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the reactivity of the initially formed amine. youtube.com
| Starting Material | Reagent(s) | Product |
| 4-Chloro-8-nitroquinoline | 9H-carbazole | 9-(8-Nitroquinolin-4-yl)-9H-carbazole |
| 5-Nitro-6-bromoquinoline-1-oxide | Fe, aq. AcOH, 60°C | 5-Amino-6-bromoquinoline |
| 5-Nitro-6-bromoquinoline-1-oxide | Zn, NH₄Cl, THF | 5-Amino-6-bromoquinoline |
| 4,7-Dichloroquinoline | o-(Diethylaminomethyl)-benzylamine, K₂CO₃, Et₃N, NMP | 7-Chloro-N-(2-((diethylamino)methyl)benzyl)quinolin-4-amine |
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they have been extensively applied to functionalize bromoquinoline systems.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Aryl Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. youtube.com This reaction has been successfully employed for the coupling of aryl bromides with aryl boronic acids. nih.gov For instance, 6-bromo-8-methoxyquinoline (B600033) undergoes a Suzuki cross-coupling reaction with p-formylphenylboronic acid to yield the corresponding coupled product in excellent yield. mdpi.com
The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high efficiency. organic-chemistry.org A variety of aryl boronic acids, including those with electron-donating and electron-withdrawing substituents, can be used. nih.govorganic-chemistry.org The reaction is also tolerant of various functional groups, and even chloro- and bromo-substituted boronic acids can be used, allowing for subsequent functionalization. organic-chemistry.org Enantioselective versions of the Suzuki-Miyaura coupling have also been developed for the synthesis of chiral α-aryl carboxamides and axially chiral biphenols. nih.govnih.gov
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Product |
| 6-Bromo-8-methoxyquinoline | p-Formylphenylboronic acid | Pd catalyst | 8-Methoxy-6-(4-formylphenyl)quinoline |
| α-Bromo carboxamides | Aryl boronic acids | Chiral P,P=O ligand/Pd | Chiral α-aryl carboxamides |
| Dihalogenated phenols | Diboronic acid esters | sSPhos/Pd | Enantioenriched 2,2′-biphenols |
| 3-Bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd catalyst | Alkenyl-substituted 2,1-borazaronaphthalenes |
Palladium-Catalyzed Amination of Aryl Bromides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of arylamines. nih.gov The amination of 6-bromopurine (B104554) nucleosides with various arylamines has been achieved using a palladium(II) acetate (B1210297)/Xantphos catalyst system with cesium carbonate as the base. nih.govnih.gov The reaction conditions can be tuned based on the halogen present, with brominated substrates generally requiring lower catalyst loadings than their chlorinated counterparts. nih.govnih.gov
Microwave-assisted palladium-catalyzed amination has been shown to improve yields and reaction times for the synthesis of 1-aminonaphthalenes and 5- and 8-aminoquinolines from their respective bromo precursors. researchgate.net The choice of ligand is critical, and bulky phosphine (B1218219) ligands have been investigated for the amination of aryl bromides. researchgate.net The reaction can be performed with a variety of primary and secondary amines. chemspider.com
| Aryl Halide | Amine | Catalyst/Ligand | Base | Product |
| 6-Bromopurine ribonucleosides | Arylamines | Pd(OAc)₂/Xantphos | Cs₂CO₃ | N⁶-Aryl adenosine (B11128) analogues |
| 5-Bromo-8-cyanoquinoline | Primary and secondary amines | Pd catalyst | - | 5-Amino-8-cyanoquinoline derivatives |
| Bromoarenes | Primary amines and anilines | Pd catalyst | - | N-Substituted 2-aminoarenes |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃]/ (±)-BINAP | NaOBuᵗ | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |
Heck Reaction in Quinoline Derivatization
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. organic-chemistry.orgmdpi.com It typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This reaction is particularly valuable for the arylation of olefins, offering a direct method to introduce aryl groups onto an alkene. mdpi.com
In the context of quinoline chemistry, the Heck reaction provides a powerful tool for the modification of the quinoline nucleus. Specifically, bromoquinolines, such as 6-bromoquinoline, are effective substrates for this transformation. The reaction allows for the introduction of various alkenyl groups at the position of the bromine atom. The general scheme for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org
The efficiency and selectivity of the Heck reaction can be influenced by several factors, including the choice of catalyst, ligands, base, and solvent. researchgate.net For instance, palladium acetate (Pd(OAc)₂) is a commonly used catalyst precursor. researchgate.net The reaction conditions can be tailored to accommodate a wide range of functional groups on both the quinoline and the alkene, making it a versatile method for the synthesis of complex quinoline derivatives. nih.gov Electron-deficient quinolines, such as those with a nitro group, have been shown to exhibit high reactivity in palladium-catalyzed arylations. acs.org
Table 1: Examples of Heck Reactions with Bromoarenes
| Aryl Bromide | Olefin | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂/Norfloxacin | K₂CO₃ | DMA | n-Butyl (E)-3-(4-cyanophenyl)acrylate | Good to Excellent |
| Bromoarenes | Styrene | Pd(OAc)₂/DABCO | - | - | Unsymmetrically substituted stilbenes | Good to Excellent |
This table is illustrative and based on findings from various sources. researchgate.netresearchgate.netbeilstein-journals.org
Oxidation and Reduction Transformations
The nitrogen atom in the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the quinoline system, influencing its reactivity in subsequent reactions. The N-oxide group can act as a directing group in electrophilic substitution reactions and can also be a leaving group in nucleophilic substitution reactions.
For bromoquinolines, N-oxidation is a key step in various synthetic pathways. The reaction is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The presence of the bromine atom on the quinoline ring can influence the rate and outcome of the N-oxidation reaction.
The nitro group is a versatile functional group that can be readily introduced onto the quinoline ring through nitration reactions. Subsequently, the nitro group can be reduced to an amino group, which serves as a crucial precursor for the synthesis of a wide range of derivatives, including amides, sulfonamides, and diazonium salts.
The reduction of nitroquinolines to the corresponding aminoquinolines is a fundamental transformation in quinoline chemistry. A variety of reducing agents can be employed for this purpose, with common choices including tin(II) chloride (SnCl₂), iron in acetic acid, and catalytic hydrogenation using palladium on carbon (Pd/C). The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, in the presence of a bromo substituent, milder reducing conditions may be preferred to avoid dehalogenation.
Derivatization at the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group that significantly influences the chemical properties of the quinoline ring. It can be converted into more reactive functional groups, such as sulfonyl halides, which are valuable intermediates for further derivatization.
The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation, often achieved by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a highly reactive species that can readily undergo nucleophilic substitution with a variety of nucleophiles.
For example, reaction of the sulfonyl chloride with ammonia or primary/secondary amines leads to the formation of the corresponding sulfonamides. Sulfonamides are an important class of compounds with a wide range of applications. Alternatively, reaction with fluoride (B91410) sources can yield sulfonyl fluorides. researchgate.net
Formation of Quinoline-5,8-dione Frameworks from Substituted Quinolines
Quinoline-5,8-diones are a class of compounds that have attracted significant interest due to their biological activities. The synthesis of these dione (B5365651) frameworks often starts from appropriately substituted quinolines.
One common strategy involves the oxidation of 5,8-dihydroxyquinolines. However, the direct synthesis from other substituted quinolines is also possible. For instance, amino- and hydroxy-substituted quinolines can be subjected to oxidative conditions to generate the quinone moiety. The presence of other substituents on the quinoline ring, such as a bromine atom, can influence the course of the oxidation and the properties of the resulting quinoline-5,8-dione. The Heck reaction can also be a precursor step to introduce functionalities that facilitate the formation of the dione framework. mdpi.com
Structural Characterization and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of a quinoline (B57606) derivative provides a wealth of information about the substitution pattern on its bicyclic ring system. The chemical shifts (δ) of the protons are influenced by the electron density of their local environment. In the case of 6-Bromoquinoline-8-sulfonic acid, the presence of the electron-withdrawing bromine atom and the sulfonic acid group significantly impacts the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Based on data for 6-bromoquinoline (B19933) and known substituent effects)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | dd | ~4.5, ~1.5 |
| H-3 | 7.4 - 7.6 | dd | ~8.5, ~4.5 |
| H-4 | 8.1 - 8.3 | d | ~8.5 |
| H-5 | 7.8 - 8.0 | d | ~8.8 |
| H-7 | 8.0 - 8.2 | d | ~8.8 |
| SO₃H | > 10 (or not observed) | br s | - |
Note: This is a predicted table. Actual values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms in this compound are influenced by the substituents. The carbon atom attached to the bromine (C-6) and the sulfonic acid group (C-8) would show significant shifts.
For the parent compound, 6-bromoquinoline, the carbon chemical shifts have been reported. chemicalbook.com The introduction of the sulfonic acid group at C-8 would cause a downfield shift for C-8 and would also influence the chemical shifts of the neighboring carbon atoms (C-7 and C-8a).
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Based on data for 6-bromoquinoline and known substituent effects)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~148 |
| C-5 | ~129 |
| C-6 | ~120 |
| C-7 | ~130 |
| C-8 | ~140 |
| C-8a | ~135 |
Note: This is a predicted table. Actual values may vary.
To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly powerful.
A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons within the quinoline ring system. For instance, the correlation between H-2 and H-3, H-3 and H-4, and H-5 and H-7 would be expected.
An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the assignment of its attached proton. The HMBC (Heteronuclear Multiple Bond Correlation) experiment provides information about longer-range couplings (typically 2-3 bonds), which is crucial for identifying the positions of substituents that lack protons, such as the bromine atom and the sulfonic acid group. For example, correlations from H-5 and H-7 to C-6 would confirm the position of the bromine atom, and correlations from H-7 to C-8 would confirm the position of the sulfonic acid group. The magnitude of the coupling constants (J-values) between protons also provides valuable structural information, helping to distinguish between ortho, meta, and para relationships.
X-ray Crystallography
While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise determination of the molecular structure in the solid state.
Single crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, it would be possible to obtain its absolute molecular structure, including bond lengths, bond angles, and torsional angles. This technique would unequivocally confirm the connectivity of the atoms and the substitution pattern on the quinoline ring. Although specific crystallographic data for this compound is not present in the provided search results, studies on related quinoline derivatives demonstrate the power of this technique in confirming their molecular structures. researchgate.net
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions. For this compound, several key interactions would be expected to dictate the crystal packing.
The sulfonic acid group is a strong hydrogen bond donor and acceptor. Therefore, extensive hydrogen bonding involving the -SO₃H group is anticipated to be a dominant feature in the crystal structure. These hydrogen bonds could form between adjacent sulfonic acid groups, leading to dimers or chain-like motifs. The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor.
Conformational Analysis, Planarity, and Dihedral Angles within Quinoline Systems
The planarity of the quinoline ring is a key feature. Theoretical investigations and experimental data for related quinoline derivatives suggest that the fused rings maintain a high degree of planarity. mdpi.com The dihedral angles between the planes of the quinoline and any attached substituent groups are of particular interest. For instance, in a related substituted quinoline, the angle between the quinoline and a pyrazine (B50134) ring plane was found to be 12.08(3)°. mdpi.com In this compound, the sulfonic acid group (-SO₃H) attached at the 8-position can exhibit rotational freedom around the C-S bond. This rotation will determine the dihedral angle between the S-O bonds and the plane of the quinoline ring. The steric bulk and electronic interactions between the sulfonic acid group, the adjacent nitrogen atom in the quinoline ring, and the bromine atom at the 6-position will dictate the most stable conformation. The specific dihedral angles would be influenced by factors such as intramolecular hydrogen bonding and crystal packing forces in the solid state.
Vibrational and Electronic Absorption Spectroscopy
Spectroscopic techniques are indispensable for probing the functional groups and electronic structure of molecules.
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.
Key expected vibrational frequencies include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group in the sulfonic acid.
S=O Stretching: Strong absorption bands, typically in the range of 1340-1440 cm⁻¹ (asymmetric) and 1150-1260 cm⁻¹ (symmetric), are characteristic of the sulfonyl group.
C=C and C=N Stretching: Aromatic ring stretching vibrations for the quinoline system are expected in the 1400-1600 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibration typically appears in the lower frequency region of the spectrum, often between 500 and 600 cm⁻¹.
S-O Stretching: This vibration is usually found in the 800-1000 cm⁻¹ range.
Studies on related quinoline derivatives have utilized FT-IR spectroscopy to identify substituent positions, with the carbonyl wavelength range of 1700–1650 cm⁻¹ being particularly important for quinolinedione derivatives. mdpi.com For this compound, the specific positions and intensities of these bands provide a fingerprint for the molecule, confirming the presence of the bromo and sulfonic acid functional groups on the quinoline scaffold.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of quinoline and its derivatives is characterized by distinct absorption bands. mdpi.comresearchgate.net
For quinoline itself, absorption bands are typically observed around 225 nm, 275 nm, and 310 nm, corresponding to π-π* transitions within the aromatic system. nist.gov The introduction of substituents like the bromine atom and the sulfonic acid group can cause shifts in these absorption maxima (bathochromic or hypsochromic shifts) and changes in their intensities (hyperchromic or hypochromic effects).
In a study of various quinoline derivatives, the UV-Vis spectra were analyzed in different solvents, revealing the sensitivity of the electronic transitions to the polarity of the environment. mdpi.com For this compound, the sulfonic acid group, being an electron-withdrawing group, is expected to influence the electronic distribution in the quinoline ring and thus affect the energy of the electronic transitions. Experimental spectra of quinoline derivatives have shown absorbance in the range of 280 to 510 nm. researchgate.net
Mass Spectrometry (MS) for Molecular Mass and Formula Confirmation
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₉H₆BrNO₃S), the exact mass can be calculated and compared with the experimentally measured value. This comparison serves as a powerful confirmation of the compound's identity. The molecular weight of 6-Bromoquinoline is 208.05 g/mol . chemicalbook.com The addition of a sulfonic acid group (-SO₃H) would significantly increase this mass.
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a crucial method for determining the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. This comparison validates the stoichiometry of the compound. For this compound (C₉H₆BrNO₃S), the theoretical elemental composition would be calculated and then matched with experimental data to confirm the purity and identity of the synthesized compound.
Theoretical and Computational Investigations of 6 Bromoquinoline 8 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of the electronic structure and energetic properties of 6-bromoquinoline-8-sulfonic acid. These theoretical approaches allow for the precise determination of various molecular parameters that are difficult or impossible to measure experimentally.
Determination of Thermodynamic Parameters (e.g., Gibbs Free Energy of Formation)
Computational Studies on Tautomeric Equilibria
Tautomerism, the migration of a proton between two atoms in a molecule, is a critical phenomenon in heterocyclic chemistry, including quinoline (B57606) derivatives. mdpi.comhelsinki.fi For this compound, potential tautomers could exist due to the sulfonic acid group and the quinoline nitrogen. The sulfonic acid group (-SO₃H) can potentially exist in equilibrium with a zwitterionic form where the proton is transferred to the quinoline nitrogen atom.
Computational studies, particularly DFT, are instrumental in investigating these tautomeric equilibria. nih.govbeilstein-journals.org By calculating the relative energies and Gibbs free energies of the different tautomeric forms in various environments (gas phase or in different solvents), the most stable tautomer can be identified. researchgate.net For example, studies on hydroxyquinolines show that the equilibrium can be influenced by substituents and the solvent, with computational results often aligning with experimental NMR and UV spectroscopy data. mdpi.comnih.gov The inclusion of explicit solvent molecules in computational models is sometimes necessary to accurately reproduce experimental observations, as intermolecular hydrogen bonds can significantly influence which tautomer is favored. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. rsc.org The MEP surface illustrates the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uantwerpen.be
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the quinoline ring. These are sites susceptible to electrophilic attack. researchgate.netarabjchem.org
Positive Potential (Blue): Located around the hydrogen atom of the sulfonic acid group and potentially on the hydrogen atoms of the quinoline ring, indicating sites for nucleophilic attack. uantwerpen.be
Halogen Influence: The bromine atom at the 6-position would also influence the electrostatic potential, creating a region of slightly positive potential on its outer surface (the σ-hole), which can participate in halogen bonding.
This information is crucial for predicting how the molecule will interact with other reagents, biological targets, or catalysts. rsc.org
Density Functional Theory (DFT) Applications in Quinoline Chemistry
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying quinoline derivatives. nih.govuantwerpen.be Beyond the applications mentioned above, DFT is used to analyze Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. rsc.org
A large HOMO-LUMO gap suggests high stability and low reactivity. rsc.org
A small HOMO-LUMO gap indicates that the molecule is more polarizable and reactive, facilitating intramolecular charge transfer. rsc.org
| Computational Parameter | Significance for this compound |
| Gibbs Free Energy (G) | Predicts thermodynamic stability and reaction spontaneity. |
| Tautomer Energies | Determines the most stable structural isomer in different environments. |
| MEP Map | Identifies sites for electrophilic and nucleophilic attack, predicting reactivity. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in drug discovery for evaluating the potential of a compound to interact with a biological target. uantwerpen.be
Although specific docking studies for this compound are not prominent, the methodology has been extensively applied to similar structures, such as 7-bromoquinoline-5,8-dione derivatives and 6-bromo quinazoline (B50416) derivatives. nih.govripublication.com In such studies, the quinoline derivative is placed into the active site of a target protein (e.g., an enzyme like DNA gyrase or a receptor like EGFR) to assess its binding affinity and mode. nih.govsemanticscholar.org The binding energy, typically expressed in kcal/mol, is calculated, with more negative values indicating a stronger interaction. researchgate.netscispace.com
A hypothetical docking study of this compound would likely show the sulfonic acid group forming strong hydrogen bonds or salt bridges with positively charged or polar residues (like arginine or lysine) in a protein's active site. The quinoline ring could form π-π stacking or hydrophobic interactions, while the bromine atom might engage in halogen bonding. nih.gov These interactions are key to the molecule's potential biological activity. brieflands.com
| Docking Study Component | Role in Analyzing this compound |
| Binding Energy (kcal/mol) | Quantifies the strength of the ligand-target interaction. |
| Hydrogen Bonds | Key interactions likely formed by the sulfonic acid group. |
| Hydrophobic Interactions | Involve the quinoline aromatic ring system. |
| Halogen Bonds | Potential interactions involving the bromine atom. |
Broader Computational Studies in Functional Organic Materials
Quinoline derivatives are recognized for their applications in materials science, serving as building blocks for dyes, catalysts, and functional organic materials. researchgate.net Their rigid, planar structure and tunable electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and as p-type semiconductors. researchgate.net
Computational studies play a vital role in designing these materials. For instance, calculations can predict the photophysical properties of quinoline-based compounds, such as their absorption and emission spectra. Time-Dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra. nih.gov By computationally screening various derivatives, researchers can identify candidates with desired electronic and optical properties before undertaking complex synthesis. The development of a photoluminescent 2D coordination polymer from a quinoline-derived ligand highlights how these molecules can be used to create advanced materials with specific functions. mdpi.com The properties of this compound, with its potential for strong intermolecular interactions via the sulfonic acid group, could be computationally modeled to explore its utility in creating novel self-assembling materials or coordination polymers.
Coordination Chemistry and Metal Ligand Interactions
Chelating Properties of Quinoline-Sulfonic Acid Derivatives
Quinoline-sulfonic acid derivatives are recognized for their effective chelating properties, largely attributable to the presence of the nitrogen atom in the quinoline (B57606) ring and the oxygen atoms of the sulfonic acid group. These atoms act as donor sites for metal ions, leading to the formation of stable chelate rings. The parent compound, 8-hydroxyquinoline, is a well-established bidentate chelating agent, coordinating to metal ions through its phenolic oxygen and the quinoline nitrogen atom. nih.gov The introduction of a sulfonic acid group, as in 8-hydroxyquinoline-5-sulfonic acid, enhances the water solubility of the ligand and its metal complexes without significantly altering its fundamental chelating ability. acs.orgacs.org
Determination of Metal Binding Stoichiometry and Binding Constants (e.g., with Cu²⁺)
The stoichiometry and stability of metal complexes formed with quinoline-based ligands are crucial parameters that dictate their behavior and potential applications. For copper(II) ions, which readily form complexes with nitrogen and oxygen donor ligands, quinoline derivatives often form complexes with a 1:1 or 1:2 metal-to-ligand ratio.
The determination of binding stoichiometry is often carried out using spectrophotometric or potentiometric titration methods. By monitoring changes in the absorbance or pH upon the addition of the metal ion to the ligand solution, the molar ratio at which the complex forms can be elucidated. The stability constant (log K) is a quantitative measure of the strength of the metal-ligand interaction, with higher values indicating more stable complexes. issr.edu.kh For a range of copper(II) complexes with different ligands, the stability constants can vary significantly, reflecting the diverse nature of the metal-ligand bonds. issr.edu.kh
Based on the behavior of similar quinoline-sulfonic acid derivatives, it can be anticipated that 6-bromoquinoline-8-sulfonic acid would form a stable complex with Cu²⁺. The expected stoichiometry would likely be either [Cu(L)] or [Cu(L)₂], where L represents the deprotonated this compound ligand.
Table 1: Stability Constants (log K) for Selected Copper(II) Complexes
| Ligand | log K |
| Water | 0 |
| Chloride | 5.6 |
| Ammonia (B1221849) | 13.1 |
| EDTA | 18.8 |
This table presents general stability constants for well-known ligands with Cu²⁺ to provide a comparative context for the anticipated stability of complexes with quinoline-sulfonic acid derivatives. issr.edu.kh
Role of Quinoline Moieties in Formation of Metal Coordination Complexes
The quinoline moiety plays a pivotal role in the formation of metal coordination complexes due to its structural and electronic features. The nitrogen atom within the heterocyclic ring is a Lewis base, readily donating its lone pair of electrons to a metal ion to form a coordinate bond. The rigid, planar structure of the quinoline ring system also contributes to the pre-organization of the ligand for chelation, which can lead to a smaller entropic penalty upon complexation and thus enhance the stability of the resulting metal complex.
In the case of 8-substituted quinolines like this compound, the substituent in the 8-position, containing donor atoms, is ideally positioned to form a stable five- or six-membered chelate ring with the quinoline nitrogen. This chelate effect significantly enhances the stability of the metal complex compared to coordination with monodentate ligands.
Applications in Advanced Chemical Systems and Functional Molecule Design
Catalytic Applications
The dual functionality of the quinoline (B57606) ring and the sulfonic acid moiety in 6-bromoquinoline-8-sulfonic acid allows for its potential application in different catalytic contexts. The quinoline core can act as a ligand for metal catalysts, while the sulfonic acid group can serve as a Brønsted acid catalyst.
Quinoline-Based Systems as Ligands in Homogeneous and Heterogeneous Catalysis
Quinoline and its derivatives are well-established ligands in both homogeneous and heterogeneous catalysis. aablocks.com The nitrogen atom in the quinoline ring possesses a lone pair of electrons, enabling it to coordinate with transition metals to form stable complexes. These complexes have demonstrated catalytic activity in a variety of organic transformations.
For instance, ruthenium(II) complexes incorporating pyridine-quinoline based ligands have been shown to be efficient catalysts for the transfer hydrogenation of ketones. chemicalbook.com Similarly, quinoline pyridine(imine) iron complexes have been explored as catalysts for the 1,4-hydrovinylation of 1,3-dienes. noaa.gov The catalytic performance of these metal complexes is often influenced by the electronic and steric properties of the substituents on the quinoline ring.
While direct catalytic applications of this compound as a ligand are not extensively documented, its structure suggests potential. The electron-withdrawing nature of the bromo and sulfonic acid groups would modulate the electron density on the quinoline nitrogen, thereby influencing the stability and reactivity of its potential metal complexes. In heterogeneous catalysis, quinoline-based systems can be immobilized on solid supports, such as zeolites, to facilitate catalyst recovery and reuse. wikipedia.org The synthesis of quinolines from aniline (B41778) and alcohols has been successfully demonstrated using zeolite-based catalysts, highlighting the versatility of these systems. wikipedia.org
Role of Sulfonic Acid Moieties as Acid Catalysts in Organic Transformations
The sulfonic acid group (-SO₃H) is a strong Brønsted acid, and its incorporation into organic molecules renders them effective acid catalysts. wikipedia.org Aryl sulfonic acids, in particular, are utilized in a range of acid-catalyzed reactions, including esterification, hydrolysis, and alkylation. wikipedia.orgmst.edu Their catalytic activity is often superior to that of mineral acids like sulfuric acid in certain applications due to their organic nature, which can enhance solubility in organic reaction media and improve interaction with organic substrates. mst.edu
For example, a series of aryl sulfonic acids have been shown to be effective catalysts for the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). mst.edu The catalytic efficiency in such reactions is influenced by the structure of the aryl group. Supported sulfonic acids, where the sulfonic acid group is tethered to a solid support like silica, are also widely used as heterogeneous catalysts, offering advantages in terms of catalyst separation and recycling. nih.gov
The sulfonic acid group in this compound can therefore be expected to impart strong acidic properties to the molecule, making it a potential organocatalyst for various organic transformations. The presence of the quinoline core could also influence its catalytic performance by affecting its solubility and interaction with substrates.
Scaffold for the Design of Functional Molecules
The quinoline scaffold is a prominent feature in many biologically active compounds and functional molecules. nih.govresearchgate.netnih.gov The ability to introduce a wide variety of substituents at different positions on the quinoline ring allows for the fine-tuning of its properties, making it a versatile platform for the design of molecules with specific functions. nih.gov
Exploration of Structure-Activity Relationships (SAR) in Substituted Quinoline Systems for Molecular Target Modulation
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for the development of new drugs. drugdesign.orgcollaborativedrug.com These studies systematically investigate how changes in the chemical structure of a compound affect its biological activity. For quinoline derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. nih.govnih.govresearchgate.net
Key findings from SAR studies on quinoline derivatives include:
Substitution at N-1: The nature of the substituent at the N-1 position is critical for the antibacterial activity of quinolones. youtube.com
C-3 Carboxylic Acid Group: Modification of the carboxylic acid group at the C-3 position generally leads to a decrease in antibacterial activity. youtube.com
C-6 and C-8 Positions: The presence of electron-withdrawing groups at the C-6 position has been shown to increase the HIV-1 reverse transcriptase inhibitory activity of certain quinoline derivatives. researchgate.net Substitutions at the C-8 position can also significantly impact biological activity. youtube.com
The 6-bromo and 8-sulfonic acid substituents in the target compound would significantly influence its electronic and steric properties, which in turn would dictate its interaction with molecular targets. The bromo group at the C-6 position, being an electron-withdrawing group, could enhance its binding to specific biological targets. researchgate.net
Table 1: Impact of Substituents on the Activity of Quinoline Derivatives
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
| N-1 | Ethyl, cyclopropyl | Potent antibacterial activity | youtube.com |
| C-3 | Carboxylic acid | Essential for antibacterial activity | youtube.com |
| C-6 | Electron-withdrawing group | Increased HIV-1 RT inhibitory activity | researchgate.net |
| C-7 | Piperazine ring | Broader spectrum of antibacterial activity | nih.gov |
| C-8 | Methoxy (B1213986) group | Influence on gram-positive bacterial activity | youtube.com |
Development of Quinoline-Based Ligands for Specific Biological Targets (e.g., enzyme active sites)
The quinoline scaffold is a key component in the design of ligands that can specifically bind to biological targets such as enzyme active sites. biorxiv.orgresearchgate.net The ability to functionalize the quinoline ring at various positions allows for the creation of molecules that can fit into the binding pockets of enzymes and modulate their activity. nih.govnih.gov
Quinoline derivatives have been developed as inhibitors for a wide range of enzymes, including:
DNA methyltransferases (DNMTs): Certain quinoline-based compounds have shown inhibitory activity against human DNMT1. biorxiv.orgnih.gov
Protein Kinases: Quinoline derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. nih.govconsensus.app
Catechol Oxidase: Copper complexes of quinoline derivatives have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com
The structure of this compound, with its distinct substitution pattern, makes it an interesting candidate for exploration as a ligand for specific biological targets. The sulfonic acid group could form strong hydrogen bonds or electrostatic interactions with amino acid residues in an enzyme's active site, while the bromoquinoline core could engage in hydrophobic and pi-stacking interactions.
Materials Science Relevance of Quinoline Derivatives as Building Blocks
Quinoline derivatives are not only important in medicinal chemistry but also serve as valuable building blocks in materials science. nih.gov Their rigid, aromatic structure and the possibility of introducing various functional groups make them suitable for the construction of functional materials with interesting optical, electronic, and structural properties. aablocks.comacs.org
Quinoline-based building blocks have been used to create:
Coordination Polymers: The nitrogen atom of the quinoline ring can coordinate to metal ions to form coordination polymers with diverse structures and properties, including photoluminescence. mdpi.comnih.gov
Polymers for Catalysis: Quinoline-containing polymers have been developed for use in catalysis, taking advantage of the catalytic properties of the quinoline moiety or metal complexes thereof. tubitak.gov.trresearchgate.net
Functional Dyes and Sensors: The extended π-system of the quinoline ring makes it a good chromophore. Functionalized quinolines have been designed as fluorescent sensors for the detection of various analytes. rsc.org
The bifunctional nature of this compound, with its potential for both coordination chemistry (via the quinoline nitrogen) and the formation of strong intermolecular interactions (via the sulfonic acid group), suggests its utility as a building block for novel functional materials. The presence of the bromine atom also offers a site for further functionalization through cross-coupling reactions, expanding its potential in materials synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
